molecular formula C17H14ClN3O4S B5769355 (1Z)-N'-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE

(1Z)-N'-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE

Cat. No.: B5769355
M. Wt: 391.8 g/mol
InChI Key: BDGGTPWIIPGOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorobenzoyl group, a furo[3,4-c]pyridinyl group, and an ethanimidamide moiety.

Properties

IUPAC Name

[(Z)-[1-amino-2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]ethylidene]amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-9-6-11-7-24-17(23)14(11)15(20-9)26-8-13(19)21-25-16(22)10-2-4-12(18)5-3-10/h2-6H,7-8H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGGTPWIIPGOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=NOC(=O)C3=CC=C(C=C3)Cl)N)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=N1)SC/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/N)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furo[3,4-c]pyridinyl intermediate: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the chlorobenzoyl group: This is achieved through an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Formation of the ethanimidamide moiety: This step involves the reaction of the intermediate with an appropriate amidine reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it useful in research related to enzyme inhibition and protein binding.

Medicine

In medicine, (1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-N’-[(4-METHYLBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE
  • (1Z)-N’-[(4-FLUOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE

Uniqueness

The uniqueness of (1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE lies in its specific combination of functional groups. The presence of the chlorobenzoyl group, furo[3,4-c]pyridinyl group, and ethanimidamide moiety imparts unique chemical and biological properties to the compound, making it distinct from similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.